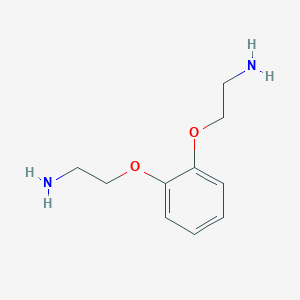

O-Bis(2-aminoethoxy)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

O-Bis(2-aminoethoxy)benzene is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss various bis(ether amine)s and related compounds, which can provide insights into the synthesis, molecular structure, and properties of similar compounds. These compounds are of interest due to their potential applications in creating complex polymers and materials with specific desirable properties such as thermal stability and solubility .

Synthesis

Aplicaciones Científicas De Investigación

Antineoplastic Potential

One of the significant applications of derivatives of O-Bis(2-aminoethoxy)benzene is in the development of antineoplastic (anti-cancer) agents. Studies have highlighted novel series of compounds exhibiting cytotoxic properties, potentially more potent than contemporary anticancer drugs. These compounds have shown promising results in inducing tumor-selective toxicity, modulating multi-drug resistance, inducing apoptosis, generating reactive oxygen species, and affecting mitochondrial functions. They also demonstrated antimalarial and antimycobacterial properties, indicating their broad-spectrum therapeutic potential. Importantly, they are well tolerated in animal models, suggesting a promising future as antineoplastic drug candidates (Hossain, Enci, Dimmock, & Das, 2020).

Supramolecular Chemistry

In supramolecular chemistry, the versatility of benzene derivatives, such as benzene-1,3,5-tricarboxamides (BTAs), is recognized for their simple structure and self-assembly behavior. These compounds are crucial in developing applications ranging from nanotechnology and polymer processing to biomedical applications. The self-assembly into nanometer-sized rod-like structures stabilized by H-bonding and their multivalent nature drive biomedical applications, promising future commercial applications (Cantekin, de Greef, & Palmans, 2012).

Organic Optoelectronics

In organic optoelectronics, derivatives have been reviewed for their role in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. The focus is on their synthesis, computational studies, and the open-shell biradical nature of BBT-based materials, indicating future research directions for these materials in optoelectronics (Tam & Wu, 2015).

Antimicrobial Applications

The antimicrobial potential of monoterpenes, including p-Cymene, which is structurally related to the bis(2-aminoethoxy)benzene framework, is noteworthy. These compounds have been extensively studied for their antimicrobial effects, highlighting the need for new substances with antimicrobial properties due to global health challenges and the evolution of antimicrobial resistance. This review emphasizes the antimicrobial activity of p-Cymene and the mechanisms of action of cymenes as antimicrobial agents, indicating the potential for broader applications of benzene derivatives in healthcare and biomedical fields (Marchese et al., 2017).

Safety and Hazards

O-Bis(2-aminoethoxy)benzene is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Propiedades

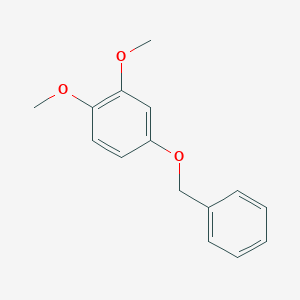

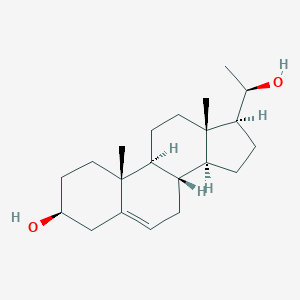

IUPAC Name |

2-[2-(2-aminoethoxy)phenoxy]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c11-5-7-13-9-3-1-2-4-10(9)14-8-6-12/h1-4H,5-8,11-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMAWLSAOFCZZJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCCN)OCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60366033 |

Source

|

| Record name | 2,2'-[1,2-Phenylenebis(oxy)]di(ethan-1-amine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-Bis(2-aminoethoxy)benzene | |

CAS RN |

42988-85-2 |

Source

|

| Record name | 2,2'-[1,2-Phenylenebis(oxy)]di(ethan-1-amine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5R,8R)-8-hydroxy-1,7-diazaspiro[4.4]nonane-2,6-dione](/img/structure/B129500.png)

![(5R,5aR,8aR,9S)-9-[2-[2-(dimethylamino)ethyl-methylamino]ethyl]-5-(4-hydroxy-3,5-dimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-6-one](/img/structure/B129521.png)

![Ethanone, 1-(6-methyl-7-oxabicyclo[4.1.0]hept-3-yl)-, (1alpha,3alpha,6alpha)-(9CI)](/img/structure/B129534.png)

![(E)-But-2-enedioic acid;6-methyl-11-(2-piperazin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide](/img/structure/B129539.png)